N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide
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Overview
Description
Imidazo[1,2-a]pyrimidines are a class of heterocyclic compounds that have received significant attention in the synthetic chemistry community . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Scientific Research Applications
Enhancing Cellular Uptake and Biological Activity
Pyrrole–imidazole (Py–Im) hairpin polyamides, including compounds similar to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide, have been studied for their ability to modulate gene expression by disrupting protein–DNA interactions. Modifications to the hairpin structure, such as the introduction of an aryl group, can significantly enhance cellular uptake and nuclear localization, increasing their potency as molecular probes or therapeutic agents (J. Meier, D. C. Montgomery, P. Dervan, 2012).
Antibacterial Applications
Research into pyrazolopyrimidine derivatives, structurally related to the specified compound, has revealed significant antibacterial activity. The synthesis of these compounds involves various chemical reactions leading to novel structures with potential therapeutic applications (A. Rahmouni et al., 2014).
Reduction of Metabolism by Aldehyde Oxidase
Compounds featuring the imidazo[1,2-a]pyrimidine moiety, similar to the one , have been optimized to reduce metabolism mediated by aldehyde oxidase (AO), a challenge for their development as drugs. Strategies such as altering the heterocycle or blocking reactive sites have been shown to decrease AO-mediated oxidation, enhancing the drug's stability and efficacy (A. Linton et al., 2011).
Antiviral Activity Against Human Rhinovirus
The investigation into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has demonstrated strong antirhinovirus activity, highlighting the therapeutic potential of imidazo[1,2-a]pyrimidines and related compounds in treating viral infections (C. Hamdouchi et al., 1999).
Drug Discovery and Molecular Profiling
Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been used in chemical-genetic profiling to identify target pathways conserved between yeast and human cells. These compounds target essential cellular processes, providing insights into their mechanisms of action and potential applications in studying cell physiology and developing novel therapeutics (Lisa Yu et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have significant biological and therapeutic value . They have been utilized in the development of covalent inhibitors, such as KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with various medicinal applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have significant anticancer properties .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(11-10-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)19-15-25-13-5-12-22-21(25)24-19/h1-9,12-15H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEZLPMPEQGQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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